

In-Depth Technical Guide to the ^1H NMR Spectroscopy of Isobutylammonium Chloride

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Compound of Interest

Compound Name: *Isobutylammonium chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **isobutylammonium chloride**. It includes detailed experimental protocols, quantitative data analysis, and a visual representation of the molecular structure and proton relationships to support research and development activities.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **isobutylammonium chloride** exhibits three distinct signals corresponding to the different proton environments in the isobutyl moiety. The quantitative data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below. The data is based on an experimental spectrum obtained in Deuterium Oxide (D_2O) and supplemented with predicted coupling constants for a complete analysis.

Signal Assignment	Chemical Shift (δ) [ppm]	Integration (Relative No. of Protons)	Multiplicity	Coupling Constant (J) [Hz]
-CH ₂ - (Methylene)	2.86	2H	Doublet (d)	~7.0
-CH- (Methine)	1.96	1H	Nonet (n)	~7.0
-CH ₃ (Methyl)	1.00	6H	Doublet (d)	~7.0

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H NMR spectra of **isobutylammonium chloride**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **isobutylammonium chloride**.
- **Solvent Selection:** Use a deuterated solvent such as Deuterium Oxide (D₂O), as **isobutylammonium chloride** is highly soluble in water. The volume of the solvent should be approximately 0.6-0.7 mL.
- **Dissolution:** Add the deuterated solvent to the vial containing the sample. Vortex the mixture until the solid is completely dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Internal Standard (Optional):** For quantitative analysis (qNMR), a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added.

NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

- **Tuning and Locking:** Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent. The probe should be tuned and matched for the ^1H frequency.
- **Shimming:** Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
 - **Number of Scans (NS):** A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
 - **Relaxation Delay (D1):** Set a relaxation delay of at least 5 times the longest T_1 relaxation time of the protons in the molecule to ensure full relaxation and accurate integration. A value of 1-5 seconds is generally adequate for small molecules.
 - **Acquisition Time (AQ):** An acquisition time of 2-4 seconds is typically used to ensure good digital resolution.
 - **Spectral Width (SW):** A spectral width of 12-16 ppm is appropriate for ^1H NMR of organic molecules.
 - **Temperature:** The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

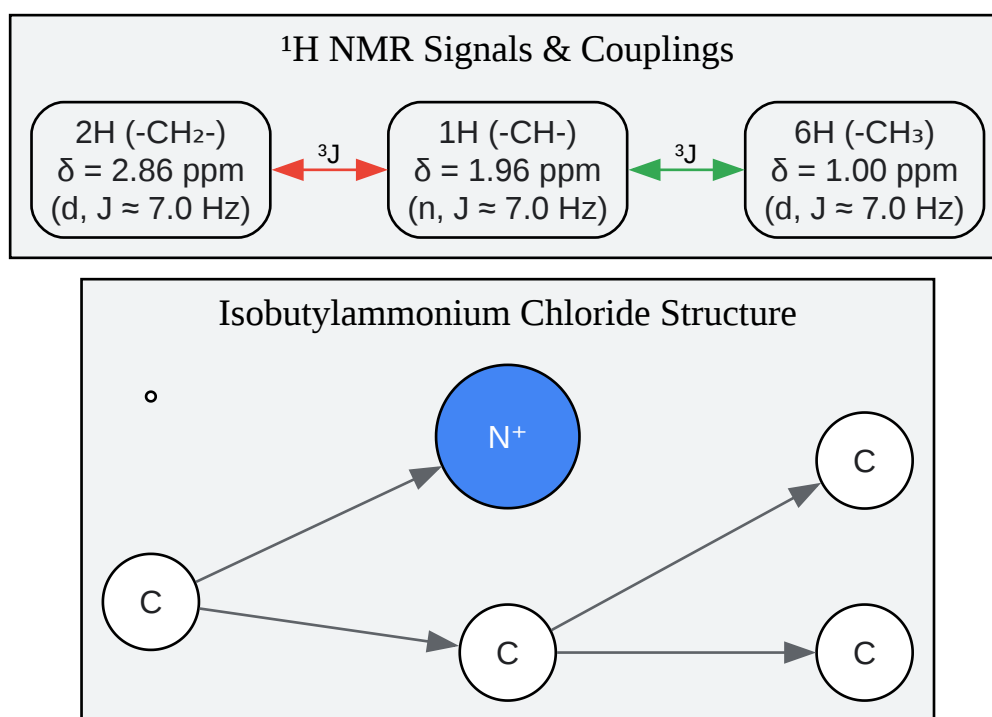
Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline across the spectrum.

- Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard. For D₂O, the residual HDO peak typically appears around 4.79 ppm, but it is temperature-dependent.
- Integration: Integrate the area under each signal to determine the relative number of protons.
- Peak Picking and Coupling Constant Measurement: Identify the peak maxima and measure the separation between the split peaks (in Hz) to determine the coupling constants.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the chemical structure of **isobutylammonium chloride** and the through-bond coupling relationships between the non-equivalent protons.



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Caption: Molecular structure and ¹H NMR signal correlations of **isobutylammonium chloride**.

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